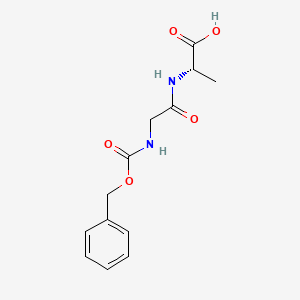

Boc-L-Alanyl oxamidine acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

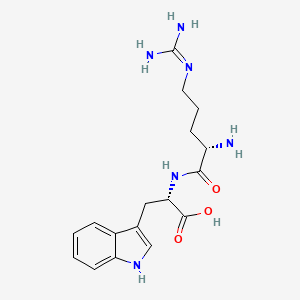

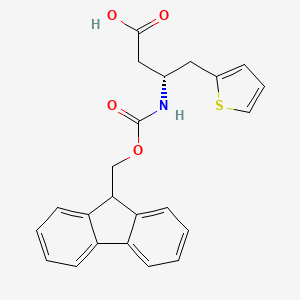

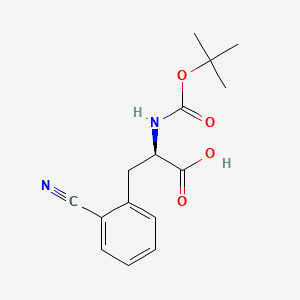

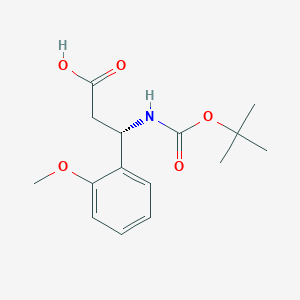

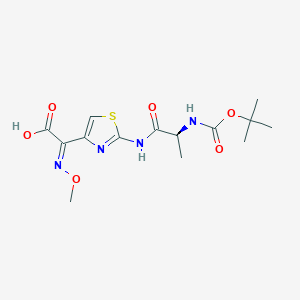

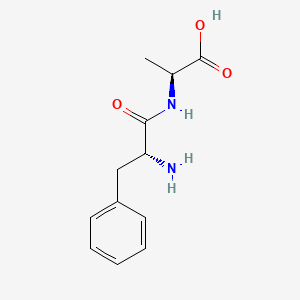

Boc-L-Alanyl oxamidine acid is a chemical compound with the molecular formula C14H20N4O6S . It is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

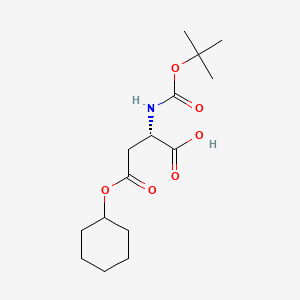

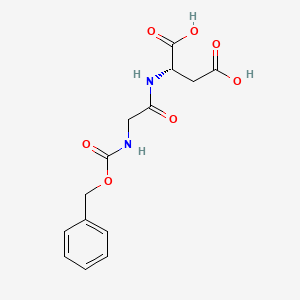

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 372.397 Da and the mono-isotopic mass is 372.110352 Da .Chemical Reactions Analysis

This compound undergoes various chemical reactions. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved by mild acidolysis .Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H20N4O6S and an average mass of 372.397 Da . Its density is 1.40 and refractive index is 1.594 .Wissenschaftliche Forschungsanwendungen

Biocompatible Polymers

Boc-L-alanyl oxamidine acid and similar Boc-amino acids, like Boc-L-alanine, have been used in the synthesis of biocompatible polymers. These polymers are produced through esterification and vinyl polymerization processes. They exhibit low cytotoxicity and strong DNA binding ability, making them potential candidates for bioapplications like drug delivery or gene therapy (Sun & Gao, 2010).

Mass Spectrometric Studies of Hybrid Peptides

This compound is also relevant in mass spectrometric studies of hybrid peptides. These studies involve analyzing the fragmentation patterns of hybrid peptides to understand their structure and behavior, contributing to the development of new methods for peptide sequencing and identification (Babu et al., 2016).

Cationic Methacrylate Polymers

The use of this compound extends to the creation of cationic methacrylate polymers. These polymers are synthesized using reversible addition-fragmentation chain transfer polymerization, leading to polymers with controlled molecular weight and specific rotations. Their pH responsiveness and potential in delivering small interfering RNA highlight their significance in biomedical research (Kumar, Roy, & De, 2012).

Anticancer Research

In the field of anticancer research, derivatives of betulin containing Boc-L-alanine have shown specific anticancer roles, particularly against epidermoid carcinoma cells. These new esters exhibit enhanced antitumor activity compared to non-modified precursors, opening avenues for novel cancer treatments (Drąg-Zalesińska et al., 2015).

pH-Responsive Drug Delivery

This compound derivatives have been employed in the development of pH-responsive block copolymers for drug delivery. These copolymers can encapsulate drugs and release them in response to specific pH changes, making them highly useful in targeted drug delivery systems (Kumar et al., 2013).

Wirkmechanismus

- Specifically, Boc-L-Alanyl oxamidine acid has its primary target as the amino group of the L-alanine residue. The Boc group shields this amino group from unwanted reactions during synthetic processes .

Target of Action

Mode of Action

Zukünftige Richtungen

The future directions of Boc-L-Alanyl oxamidine acid research could involve the synthesis and characterization of a series of analogues that can be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . This could help in understanding the relationship between its functional groups and its broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBZAQDZRIQNC-CUBCEWPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)